
Paucimannose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Paucimannose is a type of N-glycan, a carbohydrate structure that is attached to proteins through N-glycosylation. It consists of two N-acetylglucosamine residues and one to three mannose residues, with the potential addition of a fucose residue. Initially thought to be specific to invertebrates and plants, this compound has been found in vertebrates, including humans, where it plays roles in various physiological and pathophysiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Paucimannose is typically synthesized through enzymatic processes involving glycosyltransferases and glycosidases. In invertebrates and plants, the synthesis involves the action of enzymes like N-acetyl-β-D-hexosaminidases, which truncate larger N-glycans to form paucimannosidic structures .
Industrial Production Methods: Industrial production of this compound involves the use of glycoengineered cell cultures. For example, glycoengineered Arabidopsis alg3 cell cultures have been used to produce human acid-alpha glucosidase with a predominantly paucimannosidic structure .
Chemical Reactions Analysis
Types of Reactions: Paucimannose undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized mannose derivatives, while reduction can yield reduced mannose derivatives.
Scientific Research Applications
Mechanism of Action
Paucimannose exerts its effects through its role in N-glycosylation. It is attached to proteins and influences their folding, stability, and function. In neural progenitor cells, this compound-modified proteins have been shown to regulate cell proliferation and differentiation . The molecular targets and pathways involved include various glycosyltransferases and glycosidases that mediate the addition and removal of sugar residues.
Comparison with Similar Compounds
Oligomannose: Contains more mannose residues than paucimannose and is involved in similar glycosylation processes.
Complex N-glycans: Have more complex structures with additional sugar residues like galactose and sialic acid.
Hybrid N-glycans: Contain both oligomannose and complex glycan structures.
Uniqueness: this compound is unique in its relatively simple structure and its specific roles in certain physiological and pathophysiological processes. Unlike oligomannose and complex N-glycans, this compound is more commonly found in invertebrates and plants, although it has been detected in vertebrates under specific conditions .
Properties
Molecular Formula |
C34H58N2O26 |
|---|---|
Molecular Weight |
910.8 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C34H58N2O26/c1-9(42)35-11(3-37)18(45)28(12(44)4-38)60-31-17(36-10(2)43)22(49)29(15(7-41)58-31)61-34-27(54)30(62-33-26(53)24(51)20(47)14(6-40)57-33)21(48)16(59-34)8-55-32-25(52)23(50)19(46)13(5-39)56-32/h3,11-34,38-41,44-54H,4-8H2,1-2H3,(H,35,42)(H,36,43)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25-,26-,27-,28+,29+,30-,31-,32-,33+,34-/m0/s1 |
InChI Key |
DJUIFTOHRFYXSA-YONMKSMASA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



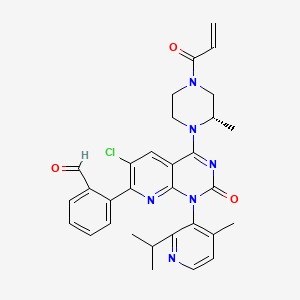
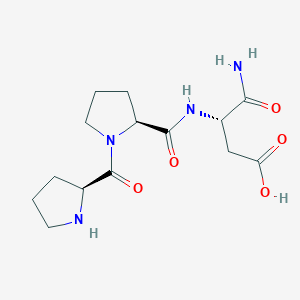
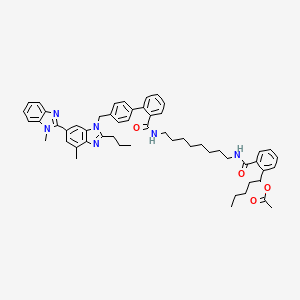
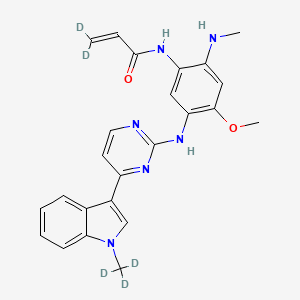


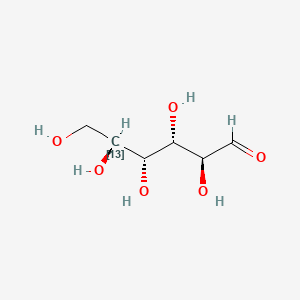
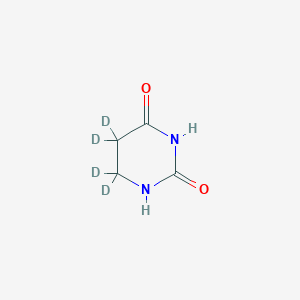
![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)

![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)


